(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine
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Overview
Description
(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine is a compound of interest in various fields of chemistry and biology due to its unique structural features and potential applications. The presence of difluoromethyl and fluorophenyl groups in its structure imparts distinct chemical properties that make it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of palladium-catalyzed cross-coupling reactions, which allow for the incorporation of these functional groups under mild conditions . Additionally, photochemical protocols have been developed for the selective difluoromethylation of bicyclobutanes, providing a sustainable pathway to functionalized bioisosteres .
Industrial Production Methods
Industrial production of (2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine may involve large-scale palladium-catalyzed reactions, leveraging the efficiency and scalability of these processes. The use of commercially available trifluoromethylarenes and feedstock dienes in multicomponent cascade reactions can also be employed to achieve high yields and functional group compatibility .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions are possible, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, potassium permanganate for oxidation, and sodium methoxide for nucleophilic substitution. Reaction conditions typically involve mild temperatures and pressures to maintain the integrity of the difluoromethyl and fluorophenyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols. Substitution reactions can lead to various substituted pyrrolidine derivatives.
Scientific Research Applications
(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in catalysis.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which (2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl and fluorophenyl groups enhance binding affinity and selectivity, allowing the compound to modulate specific biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes and cellular functions .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[5-(trifluoromethyl)-2-fluorophenyl]pyrrolidine: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
(2S)-2-[5-(difluoromethyl)-2-chlorophenyl]pyrrolidine: Contains a chlorophenyl group instead of fluorophenyl.
(2S)-2-[5-(difluoromethyl)-2-bromophenyl]pyrrolidine: Contains a bromophenyl group instead of fluorophenyl.
Uniqueness
The uniqueness of (2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine lies in its specific combination of difluoromethyl and fluorophenyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable for applications requiring high selectivity and binding affinity .
Biological Activity
Introduction
The compound (2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine is a fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine atoms in its structure is known to enhance the pharmacological properties of organic compounds, making them valuable in drug design and development. This article reviews the biological activity of this compound, focusing on its pharmacological implications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Pyrrolidine Ring : A five-membered nitrogen-containing ring.
- Difluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Fluorophenyl Substituent : Contributes to the compound's binding affinity and selectivity toward biological targets.
The overall formula can be represented as C12H12F3N.
Pharmacological Properties
Preliminary studies indicate that this compound exhibits significant biological activities, including:
- Serotonin Receptor Modulation : Similar compounds have been shown to act as ligands for serotonin receptors, particularly 5-HT1A and serotonin transporter (SERT) proteins, which are crucial in mood regulation and various neuropsychiatric disorders .
- Kinase Inhibition : The compound may interact with cyclin-dependent kinases (CK1), influencing cell cycle regulation and potentially offering anti-cancer properties .
Structure-Activity Relationship (SAR)
The incorporation of fluorine atoms has been linked to increased potency in various biological assays. For instance, compounds with similar structures demonstrated high affinity for serotonin receptors and exhibited effective inhibition in kinase assays. The SAR studies suggest that both the pyrrolidine scaffold and the fluorinated aromatic moiety play vital roles in enhancing biological activity .
Case Studies
- In Vitro Studies on Serotonin Receptors :
- Kinase Inhibition Assays :
- Anti-inflammatory Activity :
Comparative Analysis
Compound | Target | IC50 (μM) | Notes |
---|---|---|---|
Compound A | 5-HT1A | 0.15 | Potent ligand |
Compound B | CK1δ | 0.02 | High selectivity |
Compound C | COX-2 | 0.04 | Comparable to celecoxib |
Properties
Molecular Formula |
C11H12F3N |
---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
(2R)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine |
InChI |
InChI=1S/C11H12F3N/c12-9-4-3-7(11(13)14)6-8(9)10-2-1-5-15-10/h3-4,6,10-11,15H,1-2,5H2/t10-/m1/s1 |
InChI Key |
BMFMBAOAVMXYHL-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2)C(F)F)F |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)C(F)F)F |
Origin of Product |
United States |
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